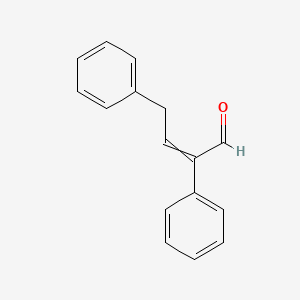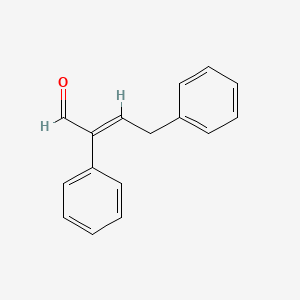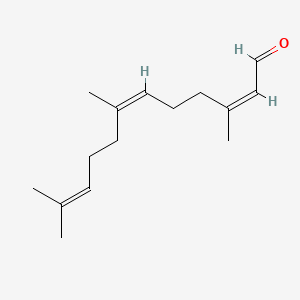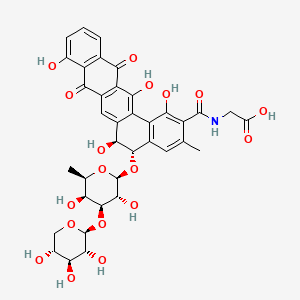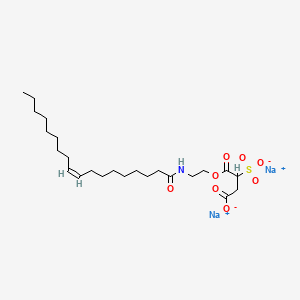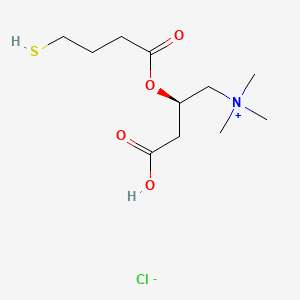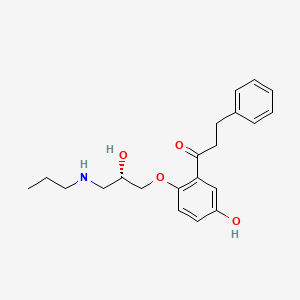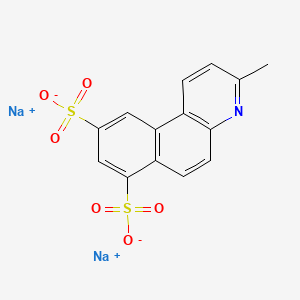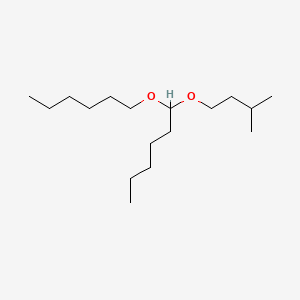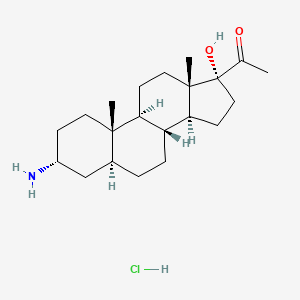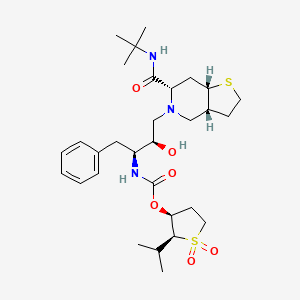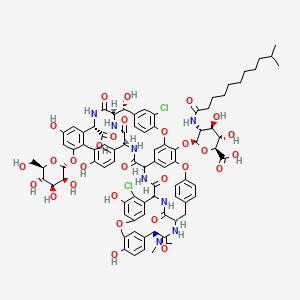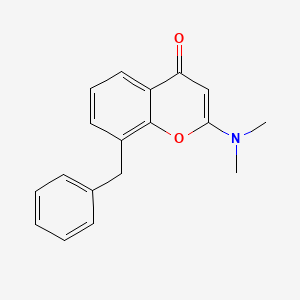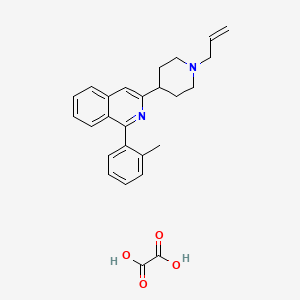
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects . This compound, in particular, has been studied for its potential effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate typically involves the following steps :
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoquinoline core.
Allylation: The allyl group is introduced via an allylation reaction, typically using allyl bromide in the presence of a base such as potassium carbonate.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or allyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate has several scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential antidepressant and analgesic properties.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate involves its interaction with the central nervous system . It is believed to modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation. The compound may also interact with specific receptors, leading to its antidepressant and analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methylphenyl)-3-(4-piperidinyl)isoquinoline hydrochloride
- N-(1-Allyl-4-piperidinyl)-L-prolinamide dihydrochloride
- 1-(1-Allyl-4-piperidinyl)-3-[2-(cyclopentyloxy)-4-methoxybenzyl]-2-ethylguanidine hydroiodide
Uniqueness
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate is unique due to its specific structural features, such as the presence of the allyl group and the oxalate salt form. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Número CAS |
92124-13-5 |
|---|---|
Fórmula molecular |
C26H28N2O4 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-3-(1-prop-2-enylpiperidin-4-yl)isoquinoline;oxalic acid |
InChI |
InChI=1S/C24H26N2.C2H2O4/c1-3-14-26-15-12-19(13-16-26)23-17-20-9-5-7-11-22(20)24(25-23)21-10-6-4-8-18(21)2;3-1(4)2(5)6/h3-11,17,19H,1,12-16H2,2H3;(H,3,4)(H,5,6) |
Clave InChI |
JCVWLVFXOQVDBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)C4CCN(CC4)CC=C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


